

Application Note: ^1H and ^{31}P NMR Spectral Analysis of O-Ethyl methylphosphonothioate

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Compound of Interest

Compound Name: O-Ethyl methylphosphonothioate

Cat. No.: B097626

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Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol and data interpretation guide for the characterization of **O-Ethyl methylphosphonothioate** using ^1H (Proton) and ^{31}P (Phosphorus) Nuclear Magnetic Resonance (NMR) spectroscopy. **O-Ethyl methylphosphonothioate** is an organophosphorus compound, and NMR spectroscopy is a powerful analytical technique for its structural elucidation and purity assessment. This note outlines the necessary steps for sample preparation, data acquisition, and spectral analysis, and includes expected chemical shifts and coupling constants.

Chemical Structure

IUPAC Name: **O-Ethyl methylphosphonothioate** Molecular Formula: $\text{C}_3\text{H}_9\text{O}_2\text{PS}$

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^1H NMR Spectral Data

The ^1H NMR spectrum of **O-Ethyl methylphosphonothioate** is characterized by three distinct signals corresponding to the methyl group attached to the phosphorus atom, the methylene group of the ethoxy moiety, and the terminal methyl group of the ethoxy moiety. The phosphorus atom (^{31}P , $I=1/2$) couples with the adjacent protons, leading to further splitting of the signals.

Table 1: Summary of Expected ^1H NMR Spectral Data for **O-Ethyl methylphosphonothioate** (Solvent: CDCl_3)

Signal Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) in Hz
$\text{CH}_3\text{-P}$ (a)	1.85 - 2.15	Doublet of doublets (dd)	$^2\text{J(P-H)} \approx 13\text{-}15\text{ Hz}$, $^4\text{J(H-H)} \approx 0.5\text{-}1.0\text{ Hz}$
$\text{O-CH}_2\text{-CH}_3$ (b)	4.00 - 4.20	Doublet of quartets (dq)	$^3\text{J(H-H)} \approx 7.0\text{-}7.5\text{ Hz}$, $^3\text{J(P-H)} \approx 9.0\text{-}10.0\text{ Hz}$
$\text{O-CH}_2\text{-CH}_3$ (c)	1.30 - 1.45	Triplet of doublets (td) or Doublet of triplets (dt)	$^3\text{J(H-H)} \approx 7.0\text{-}7.5\text{ Hz}$, $^4\text{J(P-H)} \approx 0.5\text{-}1.0\text{ Hz}$

Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and spectrometer frequency.

^{31}P NMR Spectral Data

The ^{31}P NMR spectrum provides a direct and sensitive method for analyzing phosphorus-containing compounds. For **O-Ethyl methylphosphonothioate**, a single signal is expected in the proton-decoupled ^{31}P NMR spectrum.

Table 2: Summary of Expected ^{31}P NMR Spectral Data for **O-Ethyl methylphosphonothioate** (Solvent: CDCl_3)

Nucleus	Chemical Shift (δ) ppm	Multiplicity (Proton-Coupled)
^{31}P	94.0 - 96.0	Complex multiplet

Note: The chemical shift is relative to an external standard of 85% H₃PO₄.

Experimental Protocols

Sample Preparation

- **Weighing:** Accurately weigh 5-10 mg of the **O-Ethyl methylphosphonothioate** sample into a clean, dry vial.
- **Dissolution:** Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS) at 0 ppm for ¹H NMR.
- **Mixing:** Gently vortex or swirl the vial to ensure the sample is completely dissolved.
- **Transfer:** Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
- **Filtering (Optional):** If the solution contains any particulate matter, filter it through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.

NMR Data Acquisition

Instrument: 400 MHz (or higher) NMR Spectrometer

¹H NMR Parameters:

- **Pulse Program:** Standard single-pulse (zg30 or similar)
- **Solvent:** CDCl₃
- **Temperature:** 298 K (25 °C)
- **Spectral Width:** 16 ppm (-2 to 14 ppm)
- **Number of Scans:** 16-32
- **Relaxation Delay (d1):** 2.0 seconds

- Acquisition Time (aq): 4.0 seconds

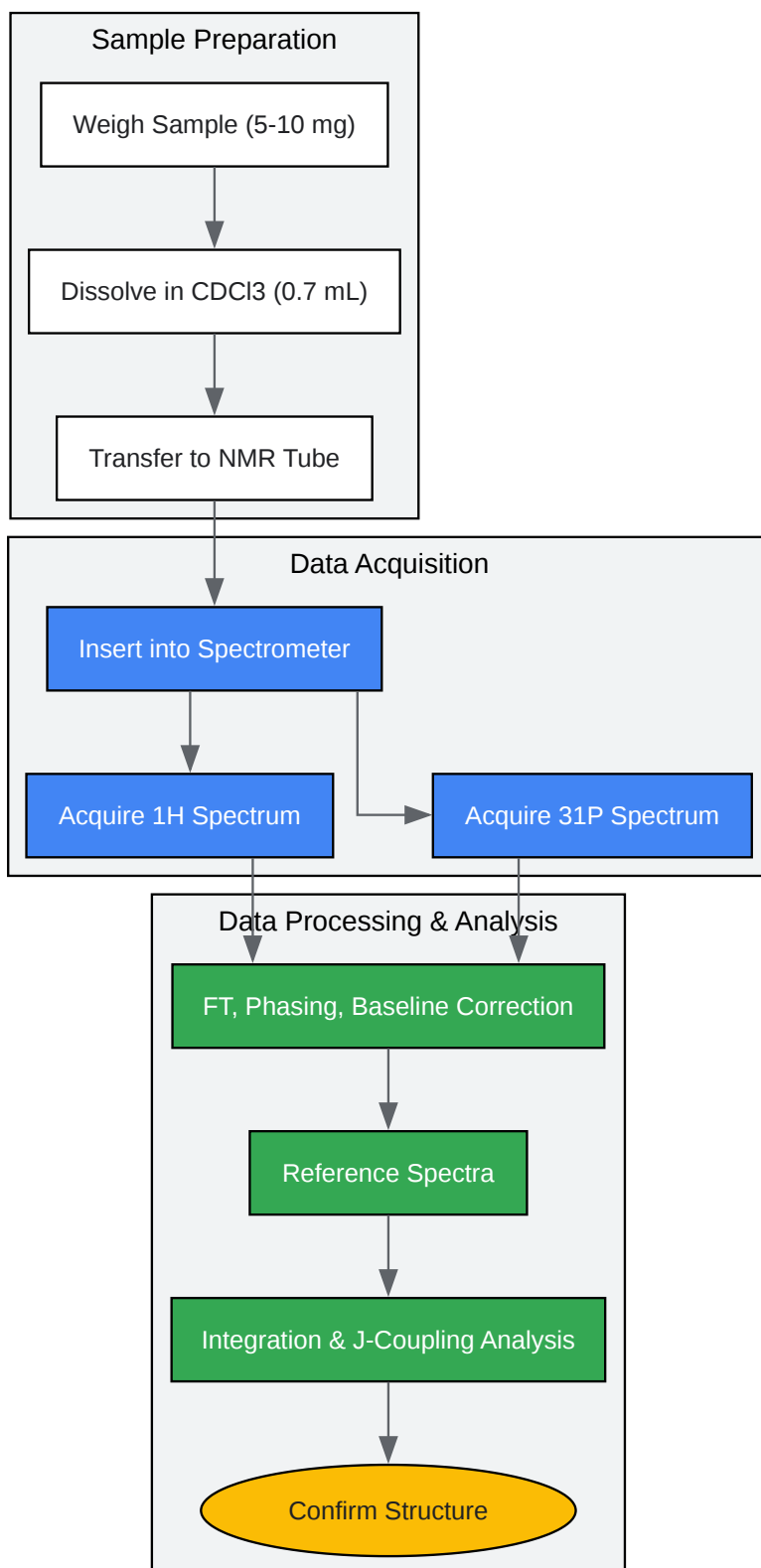
31P NMR Parameters:

- Pulse Program: Standard single-pulse with proton decoupling (zgpg30 or similar)
- Solvent: CDCl₃
- Temperature: 298 K (25 °C)
- Spectral Width: 250 ppm (-50 to 200 ppm)
- Number of Scans: 64-128
- Relaxation Delay (d1): 5.0 seconds
- Proton Decoupling: Broadband decoupling (e.g., GARP)

Data Processing

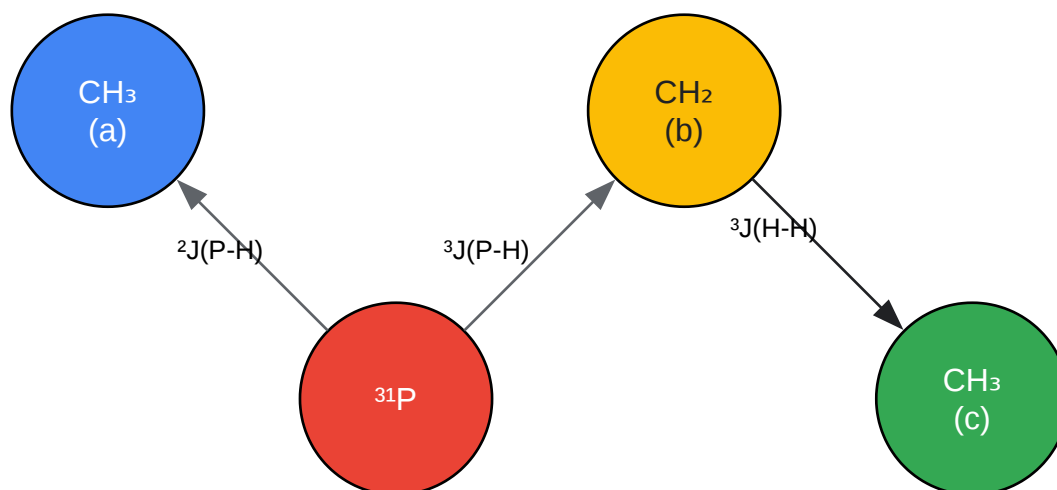
- Fourier Transform (FT): Apply an exponential window function (line broadening of 0.3 Hz for 1H, 1.0 Hz for 31P) and perform a Fourier transform.
- Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the pure absorption mode.
- Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
- Referencing:
 - For 1H NMR, reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak of CDCl₃ at 7.26 ppm.
 - For 31P NMR, reference the spectrum to the external 85% H₃PO₄ standard at 0.00 ppm.
- Integration and Peak Picking: Integrate the signals to determine the relative ratios of the protons and pick the peak positions for chemical shift and coupling constant analysis.

Visualized Workflows and Relationships



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Caption: General workflow for NMR analysis of **O-Ethyl methylphosphonothioate**.



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Caption: Spin-spin coupling relationships in **O-Ethyl methylphosphonothioate**.

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